N-(4-bromophenyl)-2-methoxyacetamide
CAS No.: 104703-38-0
Cat. No.: VC20749616
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104703-38-0 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-methoxyacetamide |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
| Standard InChI Key | UWPRWZGIASZACV-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC=C(C=C1)Br |
| Canonical SMILES | COCC(=O)NC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structure
N-(4-bromophenyl)-2-methoxyacetamide is characterized by a relatively simple molecular structure featuring an amide linkage between a 4-bromophenyl group and a 2-methoxyacetyl moiety. The compound belongs to the class of acetamide derivatives, specifically aryl acetamides, which are known for their versatility in organic synthesis and pharmaceutical applications. Its structure comprises a 4-bromophenyl ring linked to an amide bond, with a methoxy group attached to the acetyl carbon.
Basic Chemical Information
The compound possesses distinctive identifying characteristics that facilitate its recognition and classification in chemical databases and research literature.
Table 1: Chemical Identification Parameters of N-(4-bromophenyl)-2-methoxyacetamide
| Parameter | Value |
|---|---|
| CAS Number | 104703-38-0 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-methoxyacetamide |
| Synonyms | Acetamide, N-(4-bromophenyl)-2-methoxy- |
The molecular structure features a para-substituted bromobenzene connected to an amide nitrogen, which is further bonded to a methoxyacetyl group. This arrangement confers specific chemical and physical properties that make the compound useful for various applications, particularly in organic synthesis and pharmaceutical research .
Physical and Chemical Properties
N-(4-bromophenyl)-2-methoxyacetamide possesses several physical and chemical properties that determine its behavior in different environments and its utility in various applications. These properties are critical for understanding its stability, reactivity, and potential uses.
Physical Properties
The compound exists as a solid at room temperature with distinct physical characteristics that are important for its handling, storage, and application in various processes.
Table 2: Physical Properties of N-(4-bromophenyl)-2-methoxyacetamide
| Property | Value | Status |
|---|---|---|
| Physical State | Solid | Observed |
| Melting Point | 82.5 °C | Measured |
| Boiling Point | 372.1 ± 27.0 °C | Predicted |
| Density | 1.510 ± 0.06 g/cm³ | Predicted |
| Appearance | Crystalline solid | Typical |
These physical properties influence the compound's behavior during storage, transportation, and use in laboratory and industrial settings . The relatively high boiling point suggests good thermal stability, which can be advantageous in certain chemical processes requiring elevated temperatures.
Chemical Properties
The chemical properties of N-(4-bromophenyl)-2-methoxyacetamide are determined by its functional groups and electronic structure, which influence its reactivity patterns and stability.
Table 3: Chemical Properties of N-(4-bromophenyl)-2-methoxyacetamide
| Property | Value | Comment |
|---|---|---|
| pKa | 12.76 ± 0.70 | Predicted |
| Solubility | Soluble in organic solvents | Typical for similar compounds |
| Reactivity | Moderate | Typical for acetamides |
| Stability | Stable at room temperature | Under normal conditions |
The amide functionality in N-(4-bromophenyl)-2-methoxyacetamide contributes to its chemical stability while the bromine atom at the para position of the phenyl ring provides a reactive site for various transformations, making it valuable in organic synthesis . The methoxy group adds another dimension of reactivity and can participate in various chemical reactions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of N-(4-bromophenyl)-2-methoxyacetamide, each with specific advantages and limitations. The choice of synthesis method often depends on the availability of starting materials, required purity, scale of production, and specific application requirements.
Direct Acylation Method
One of the most straightforward approaches to synthesizing N-(4-bromophenyl)-2-methoxyacetamide involves the direct acylation of 4-bromoaniline with methoxyacetyl chloride. This method offers a relatively simple and efficient pathway with good yields.
The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated during the acylation process. The synthesis is conducted in an appropriate solvent such as tetrahydrofuran (THF), with pyridine serving as both a base and catalyst to facilitate the reaction. The reaction mixture is generally cooled to 0°C under a nitrogen atmosphere to prevent side reactions and ensure selectivity .
Table 4: Reaction Conditions for Direct Acylation Synthesis
| Reagent/Condition | Specification | Function |
|---|---|---|
| Primary Reagents | Methoxyacetyl chloride and 4-Bromoaniline | Starting materials |
| Solvent | Tetrahydrofuran (THF) | Reaction medium |
| Base | Pyridine | Neutralizes HCl |
| Temperature | 0°C | Controls reactivity |
| Atmosphere | Nitrogen | Prevents oxidation |
After the reaction is complete, the product is typically isolated through extraction with ethyl acetate, followed by washing with water and an aqueous solution of hydrochloric acid. The organic layer is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The final purification often involves recrystallization using appropriate solvents such as hexane to obtain the pure compound .
Alternative Synthetic Approaches
While the direct acylation method is common, alternative approaches have also been developed for the synthesis of N-(4-bromophenyl)-2-methoxyacetamide, particularly for specialized applications or when specific impurity profiles are required.
Applications and Uses
N-(4-bromophenyl)-2-methoxyacetamide has several important applications across different fields, with its most significant uses being in pharmaceutical research and organic synthesis.
Organic Synthesis Applications
In organic synthesis, N-(4-bromophenyl)-2-methoxyacetamide serves as a building block for the construction of more complex molecular structures. The compound's reactive functional groups allow for various transformations:
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The bromine substituent enables metal-catalyzed cross-coupling reactions for carbon-carbon bond formation
-
The amide group can undergo hydrolysis, reduction, or other transformations
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The methoxy group provides opportunities for ether cleavage or other modifications
These characteristics make the compound valuable in the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery programs.
Research and Development
Beyond its direct synthetic applications, N-(4-bromophenyl)-2-methoxyacetamide has utility in research and development across multiple disciplines. Its well-defined structure and reactivity make it useful as a model compound for studying reaction mechanisms, developing new synthetic methodologies, and investigating structure-property relationships.
Analytical Characterization
Proper identification and characterization of N-(4-bromophenyl)-2-methoxyacetamide are essential for ensuring the quality and purity of the compound for various applications. Several analytical techniques are commonly employed for this purpose.
| Technique | Expected Features | Significance |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (6.5-7.5 ppm), methoxy protons (~3.4 ppm), methylene protons (~4.0 ppm), and amide proton (~9-10 ppm) | Structural confirmation |
| ¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (115-140 ppm), methoxy carbon (~59 ppm), and methylene carbon (~70 ppm) | Carbon framework verification |
| IR | Strong C=O absorption (1650-1680 cm⁻¹), N-H stretching (3300-3400 cm⁻¹), C-O stretching (1050-1150 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 244/246 (bromine isotope pattern) | Molecular weight confirmation |
These spectroscopic techniques collectively provide comprehensive structural information and help confirm the identity and purity of the compound.
Chromatographic Analysis
Chromatographic methods are commonly used for assessing the purity of N-(4-bromophenyl)-2-methoxyacetamide and monitoring reaction progress during its synthesis. Typical approaches include:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
-
Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
-
Gas Chromatography (GC): For volatile components and impurity profiling
The specific chromatographic conditions would depend on the particular application and the required level of sensitivity and selectivity.
| Hazard Type | Potential Concern | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Moderate | Avoid ingestion, inhalation, and skin contact |
| Skin Irritation | Possible | Use appropriate gloves and protective clothing |
| Eye Irritation | Likely | Use eye protection |
| Respiratory | Potential irritant | Use in well-ventilated areas or fume hoods |
| Environmental | Potential aquatic toxicity | Avoid release to the environment |
Given that N-(4-bromophenyl)-2-methoxyacetamide contains both an amide group and a bromine substituent, it should be treated with caution as similar compounds can exhibit toxicity and may cause irritation to skin, eyes, and respiratory system.
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